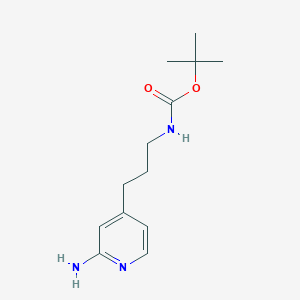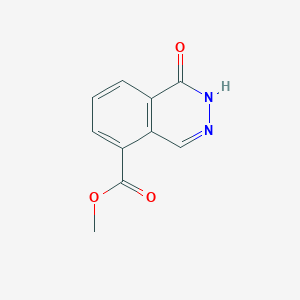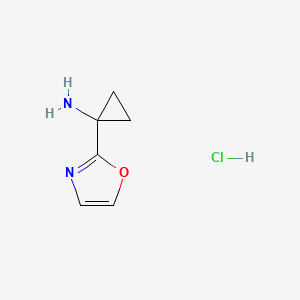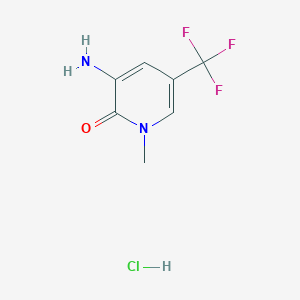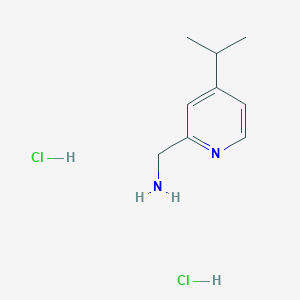
(4-Isopropylpyridin-2-YL)methanamine 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Isopropylpyridin-2-YL)methanamine 2hcl, also known as 2-Iodo-N-(4-isopropylpyridin-2-yl)benzene-1,3-diamine dihydrochloride, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
作用機序
The mechanism of action of (4-Isopropylpyridin-2-YL)methanamine 2hcl involves the inhibition of specific enzymes and proteins that are involved in the development and progression of diseases. It has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, it has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
(4-Isopropylpyridin-2-YL)methanamine 2hcl has been found to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to reduce inflammation by inhibiting the activity of specific cytokines and chemokines. Furthermore, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using (4-Isopropylpyridin-2-YL)methanamine 2hcl in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of disease-related pathways. Additionally, it has been found to have low toxicity and high bioavailability, making it a promising candidate for drug development. However, one of the limitations of using (4-Isopropylpyridin-2-YL)methanamine 2hcl in lab experiments is the lack of long-term safety data, which may limit its potential for clinical use.
将来の方向性
There are several future directions for the research and development of (4-Isopropylpyridin-2-YL)methanamine 2hcl. One potential direction is the investigation of its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Another potential direction is the development of more specific and potent inhibitors of the enzymes and proteins targeted by (4-Isopropylpyridin-2-YL)methanamine 2hcl. Additionally, further research is needed to determine the long-term safety and efficacy of (4-Isopropylpyridin-2-YL)methanamine 2hcl in clinical trials.
Conclusion:
In conclusion, (4-Isopropylpyridin-2-YL)methanamine 2hcl is a chemical compound that has shown promise in scientific research for its potential applications in the field of medicine. Its specificity for certain enzymes and proteins, low toxicity, and high bioavailability make it a promising candidate for drug development. Further research is needed to determine its long-term safety and efficacy in clinical trials and to explore its potential applications in the treatment of other diseases.
合成法
The synthesis method of (4-Isopropylpyridin-2-YL)methanamine 2hcl involves the reaction of (4-Isopropylpyridin-2-YL)methanamine 2hcl(4-isopropylpyridin-2-yl)benzene-1,3-diamine with hydrochloric acid. The reaction takes place under specific conditions, including temperature, pressure, and concentration, to ensure the highest yield of the final product.
科学的研究の応用
(4-Isopropylpyridin-2-YL)methanamine 2hcl has been studied extensively for its potential applications in the field of medicine. It has been found to have antitumor and anti-inflammatory effects, making it a promising candidate for cancer treatment. Additionally, it has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
IUPAC Name |
(4-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(2)8-3-4-11-9(5-8)6-10;;/h3-5,7H,6,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHXYYIYGCDQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

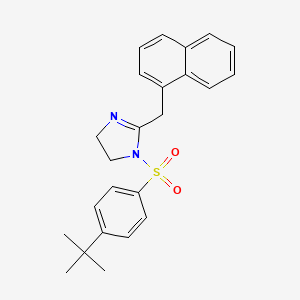
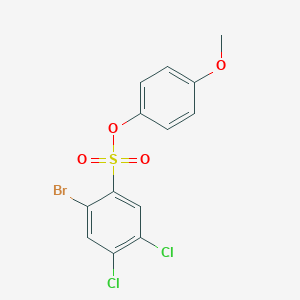
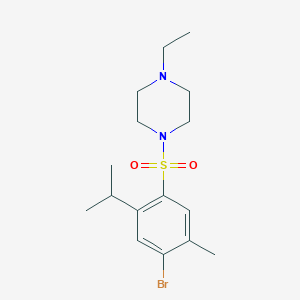
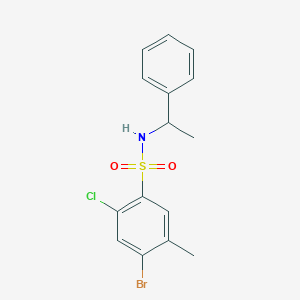
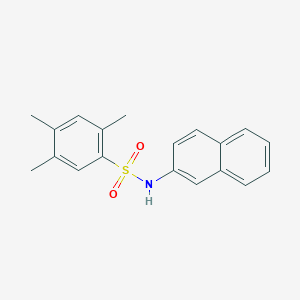
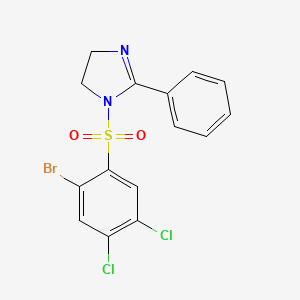
![4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)
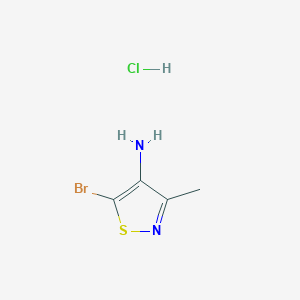
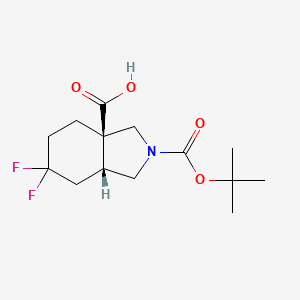
![5-Aminobicyclo[2.2.2]octan-2-OL hcl](/img/structure/B7451607.png)
